molecular formula C22H26N4O2 B2874648 8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 860650-34-6

8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No.: B2874648
CAS No.: 860650-34-6
M. Wt: 378.476
InChI Key: PBRXGIPKCNKKIB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrrolo-pyrimidine class, characterized by a fused tricyclic core. Key structural features include:

  • 3,4-Dimethoxyphenyl group at position 3, which may enhance electron-donating properties and metabolic stability.
  • Methyl group at position 5, influencing steric effects and solubility.

Properties

IUPAC Name

3-cyclopentyl-10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-14-17-10-11-25(16-6-4-5-7-16)22(17)26-21(24-14)18(13-23-26)15-8-9-19(27-2)20(12-15)28-3/h8-9,12-13,16H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRXGIPKCNKKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3C4CCCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyclopentanone, 3,4-dimethoxybenzaldehyde, and suitable nitrogen-containing reagents to form the desired pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product . Additionally, process optimization to minimize by-products and improve scalability is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring .

Scientific Research Applications

8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-cyclopentyl-3-(3,4-dimethoxyphenyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo-Pyrrolo-Pyrimidine Derivatives

Compound Name / ID Substituents Core Heterocycle Molecular Formula Key Features
Target Compound 8-Cyclopentyl, 3-(3,4-dimethoxyphenyl), 5-methyl Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine C₂₃H₂₇N₅O₂ High lipophilicity; potential kinase inhibition
8-Cycloheptyl analog 8-Cycloheptyl, 3-(3,4-dimethoxyphenyl), 5-methyl Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine C₂₅H₃₁N₅O₂ Larger ring size may alter binding affinity
8-(2,2-Dimethoxyethyl) analog 8-Dimethoxyethyl, 3-cyano Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine C₁₇H₂₁N₅O₂ Polar substituent enhances solubility
mTOR Inhibitor Varied aryl/alkyl groups Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine Not specified Demonstrated anticancer activity via mTOR pathway inhibition
Key Observations:
  • Substituent Polarities : The 3,4-dimethoxyphenyl group in the target compound contrasts with polar groups like carbonitrile (CN) in , which may reduce blood-brain barrier penetration.
Key Insights:
  • The target compound likely employs multicomponent cyclization (similar to and ), leveraging aromatic aldehydes and amines for regioselective assembly.
  • Hydrazinolysis () is critical for introducing nitrogen-rich substituents, though this may differ for the cyclopentyl-containing target.

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